molecular formula C15H20O3 B1286704 3-Allyl-4-butoxy-5-methoxybenzaldehyde CAS No. 128139-63-9

3-Allyl-4-butoxy-5-methoxybenzaldehyde

Cat. No. B1286704
CAS RN: 128139-63-9
M. Wt: 248.32 g/mol
InChI Key: DUUDAGLUGZXHRC-UHFFFAOYSA-N
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Description

The compound of interest, 3-Allyl-4-butoxy-5-methoxybenzaldehyde, is a chemically modified derivative of benzaldehyde, which is a commonly studied aromatic aldehyde in organic chemistry. While the specific compound is not directly mentioned in the provided papers, the research on similar compounds can offer insights into its characteristics. Benzaldehyde derivatives are known for their diverse applications in the synthesis of fine chemicals, pharmaceuticals, and aroma compounds.

Synthesis Analysis

The synthesis of benzaldehyde derivatives often involves selective functionalization of the aromatic ring. For instance, the regioselective reductive alkylation of 3,4,5-trimethoxybenzaldehyde dimethylacetal is a method that can potentially be adapted for the synthesis of 3-Allyl-4-butoxy-5-methoxybenzaldehyde by replacing the methoxy group with an allyl or butoxy group . Additionally, the synthesis of 4-benzyloxy-2-methoxybenzaldehyde through O-alkylation and Vilsmeier-Hack reaction suggests a pathway that could be modified for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of benzaldehyde derivatives can be elucidated using spectroscopic methods and computational studies. For example, the study of 4-hexyloxy-3-methoxybenzaldehyde using density functional theory (DFT) provides a framework for predicting the structure and properties of 3-Allyl-4-butoxy-5-methoxybenzaldehyde . The crystal structure investigations of related compounds, such as those reported in the synthesis and characterization of 3-methoxy-2-hydroxybenzaldehyde derivatives, can also contribute to understanding the molecular geometry and electronic structure .

Chemical Reactions Analysis

Benzaldehyde derivatives participate in various chemical reactions, including electrophilic substitutions and coupling reactions. The electro-methoxylation of 3,4-dihydroxybenzaldehyde to form methoxyquinone derivatives indicates the reactivity of the aldehyde group in the presence of methanol and could be relevant to the reactivity of 3-Allyl-4-butoxy-5-methoxybenzaldehyde . The synthesis of 5-allyl-2-aryl-7-methoxybenzofurans from 2-allyloxy-3-methoxybenzaldehyde demonstrates the potential of the allyl group in such compounds to engage in further synthetic transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde derivatives are influenced by their functional groups. The spectroscopic (vibrational, NMR, UV-vis) and quantum chemical investigations provide insights into the electronic properties, such as HOMO-LUMO gaps and molecular electrostatic potential, which are crucial for understanding the reactivity and stability of the compound . The study of 5,5'-Di-tert-butyl-2,2'-dihydroxy-3,3'-methanediyldibenzaldehyde and its precursors can shed light on the steric effects of substituents on the benzaldehyde core, which is relevant for the analysis of 3-Allyl-4-butoxy-5-methoxybenzaldehyde .

Safety and Hazards

The safety data sheet for 3-Allyl-4-butoxy-5-methoxybenzaldehyde suggests avoiding ingestion and inhalation, and avoiding contact with eyes, skin, or clothing . It should be stored in a dry, cool, and well-ventilated place . It is incompatible with strong oxidizing agents, strong bases, and strong reducing agents .

properties

IUPAC Name

4-butoxy-3-methoxy-5-prop-2-enylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-4-6-8-18-15-13(7-5-2)9-12(11-16)10-14(15)17-3/h5,9-11H,2,4,6-8H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUUDAGLUGZXHRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1OC)C=O)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40601419
Record name 4-Butoxy-3-methoxy-5-(prop-2-en-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40601419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Allyl-4-butoxy-5-methoxybenzaldehyde

CAS RN

128139-63-9
Record name 4-Butoxy-3-methoxy-5-(prop-2-en-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40601419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 3-allyl-4-hydroxy-5-methoxybenzaldehyde (10.25 g, 0.053 mole), dimethylformanide (150 ml), potassium carbonate (8.29 g, 0.06 mole) and 1-bromobutane (8.22 g, 0.06 mole) was maintained at 40°-45° C. for three hours. The reaction mixture was plunged into iced water and the oil formed extracted with dichloromethane. After washing with water, drying and evaporation of the solvent, a brown oil was obtained which was passed through a bed of silica 60 to give a pale yellow oil, 3-allyl-4-butoxy-5-methoxybenzaldehyde (13 g, yield=91%).
Quantity
10.25 g
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reactant
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8.29 g
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8.22 g
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Synthesis routes and methods II

Procedure details

A mixture 3-allyl-4-hydroxy-5-methoxybenzaldehyde (10.25 g, 0.053 mole), of dimethylformamide (150 ml), of potassium carbonate (8.29 g, 0.06 mole) and of 1-bromobutane (8.22 g, 0.06 mole) was maintained at 40°-45° C. for 3 hours. The reaction mixture was dropped into iced water and the oil formed was extracted with dichloromethane. After washing with water, drying and evaporating off the solvent, a brown oil was obtained, which was passed through a bed of silica 60 to give a pale yellow oil of 3-allyl-4-butoxy-5-methoxybenzaldehyde (13 g, yield=91%).
Quantity
10.25 g
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reactant
Reaction Step One
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150 mL
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8.29 g
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8.22 g
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Synthesis routes and methods III

Procedure details

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